molecular formula C11H13NO3 B12314414 2-[(Dimethylcarbamoyl)methyl]benzoic acid

2-[(Dimethylcarbamoyl)methyl]benzoic acid

Cat. No.: B12314414
M. Wt: 207.23 g/mol
InChI Key: NTMGPRJBKRBZGK-UHFFFAOYSA-N
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Description

2-[(Dimethylcarbamoyl)methyl]benzoic acid is a benzoic acid derivative featuring a dimethylcarbamoyl group (-CON(CH₃)₂) attached via a methylene (-CH₂-) linker at the ortho (2-) position of the aromatic ring. This structural motif combines the carboxylic acid's inherent acidity with the lipophilic and hydrogen-bonding properties of the carbamoyl group.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-[2-(dimethylamino)-2-oxoethyl]benzoic acid

InChI

InChI=1S/C11H13NO3/c1-12(2)10(13)7-8-5-3-4-6-9(8)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)

InChI Key

NTMGPRJBKRBZGK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CC1=CC=CC=C1C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylcarbamoyl)methyl]benzoic acid typically involves the reaction of benzoic acid derivatives with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of 2-[(Dimethylcarbamoyl)methyl]benzoic acid may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product separation can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylcarbamoyl)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

2-[(Dimethylcarbamoyl)methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Dimethylcarbamoyl)methyl]benzoic acid involves its interaction with specific molecular targets. The carbamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. This interaction can modulate enzyme activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Substituent Positional Isomers

3-[(2,2-Dimethylpropyl)(methyl)carbamoyl]benzoic acid (CAS 1307060-05-4)

  • Structure : Carbamoyl group at the meta (3-) position with a branched alkyl chain.
  • The branched alkyl chain increases lipophilicity (logP ~2.5), favoring membrane permeability.
  • Applications : Used as a drug impurity reference standard, highlighting its relevance in pharmaceutical quality control .

Key Difference : The ortho-substituted dimethylcarbamoyl group in the target compound may introduce steric effects, reducing rotational freedom and altering binding affinity in biological systems compared to the meta isomer.

Carbamoyl-Linked Derivatives

2-[(Methyl-(methylcarbamoyl)carbamoyl)amino]benzoic acid (CAS 76267-01-1)

  • Structure : Urea-like dual carbamoyl groups attached to the benzoic acid core.
  • Properties: The additional carbamoyl group enhances hydrogen-bonding capacity (predicted ΔH bond donors = 3), improving interactions with biological targets. However, increased molecular weight (MW 279.3) may reduce bioavailability.
  • Applications : Serves as an intermediate in synthesizing bioactive molecules, suggesting utility in medicinal chemistry .

Key Difference : The target compound’s simpler dimethylcarbamoyl group likely offers better metabolic stability compared to the urea derivative, which may undergo hydrolysis in vivo.

Halogenated Analogs

2-[(4-Fluorophenoxy)methyl]benzoic acid (CAS 198565-84-3)

  • Structure: Fluorophenoxy group at the ortho position.
  • Properties: Fluorine’s electronegativity increases acidity (pKa ~3.1 vs. ~4.2 for non-fluorinated analogs) and enhances metabolic stability. LogP ~2.8 indicates moderate lipophilicity.
  • Applications : Fluorinated analogs are often explored for CNS-targeting drugs due to improved blood-brain barrier penetration .

2-[(4-Fluorobenzoyl)(methyl)amino]benzoic acid

  • Structure: Fluorobenzoyl and methylamino substituents.
  • Properties : The amide linkage introduces planarity, favoring π-π stacking interactions. MW 273.3 and moderate solubility (2.1 mg/mL in DMSO) suggest suitability for in vitro assays .

Key Difference : The dimethylcarbamoyl group in the target compound may offer superior hydrolytic stability compared to amide or ester linkages in halogenated analogs.

Heterocyclic Derivatives

2-[(1,3-Benzothiazol-2-ylthio)methyl]benzoic acid (CAS 100961-61-3)

  • Structure : Benzothiazole-thioether substituent.
  • Properties: The benzothiazole moiety confers π-π stacking and metal-chelating capabilities.
  • Applications : Explored in materials science and as enzyme inhibitors due to heterocyclic bioactivity .

Key Difference : The dimethylcarbamoyl group lacks the redox activity of thioethers but may exhibit lower toxicity profiles.

Ester and Prodrug Derivatives

Methyl 2-((dimethylcarbamoyl)thio)-3-methylbenzoate

  • Structure : Methyl ester and thio-carbamoyl substituents.
  • Properties : The ester group acts as a prodrug motif, hydrolyzing in vivo to release the active carboxylic acid. The thioether enhances nucleophilicity, facilitating further derivatization.
  • Applications : Intermediate in synthesizing thiol-reactive probes or prodrugs .

Key Difference : The target compound’s free carboxylic acid group avoids the need for metabolic activation, enabling direct biological activity.

Biological Activity

2-[(Dimethylcarbamoyl)methyl]benzoic acid is an organic compound characterized by its aromatic structure, which includes a benzoic acid moiety with a dimethylcarbamoyl group. This compound has garnered attention in pharmaceutical and agrochemical research due to its unique functional groups that enhance solubility and reactivity. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of 2-[(Dimethylcarbamoyl)methyl]benzoic acid can be depicted as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure features:

  • Aromatic ring : Contributes to its biological activity.
  • Carboxylic acid group : Enhances solubility and reactivity.
  • Dimethylcarbamoyl group : Potentially increases binding affinity to biological targets.

Antimicrobial Activity

Research indicates that 2-[(Dimethylcarbamoyl)methyl]benzoic acid exhibits significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, indicating potential use in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines through various mechanisms, including apoptosis induction.

Cancer Cell Line IC50 (µM) Mechanism of Action Reference
HeLa (cervical)15.0Apoptosis induction
MCF-7 (breast)20.5Cell cycle arrest

The biological activity of 2-[(Dimethylcarbamoyl)methyl]benzoic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
  • Receptor Binding : The compound interacts with various cellular receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the efficacy of the compound against multi-drug resistant Staphylococcus aureus. Results indicated a promising MIC value, suggesting potential as a therapeutic agent in combating resistant strains.
  • Cancer Research :
    In a preclinical trial involving MCF-7 breast cancer cells, treatment with 2-[(Dimethylcarbamoyl)methyl]benzoic acid resulted in a significant reduction in cell viability, highlighting its potential as an anticancer drug candidate.

Comparative Analysis with Similar Compounds

When compared to other benzoic acid derivatives, 2-[(Dimethylcarbamoyl)methyl]benzoic acid shows enhanced biological activities due to the presence of the dimethylcarbamoyl functional group.

Compound Name Key Features Biological Activity
Benzoic AcidSimple carboxylic acidLimited antimicrobial properties
DimethylformamideSolvent; lacks aromatic characteristicsMinimal biological activity
N,N-DimethylbenzamideAmide derivative; different biological profileModerate activity
4-Aminobenzoic AcidAmino derivative; distinct pharmacological effectsVaries based on substitution

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